2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride
CAS No.: 1361112-09-5
Cat. No.: VC2974491
Molecular Formula: C7H12Cl2N4O
Molecular Weight: 239.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1361112-09-5 |
|---|---|
| Molecular Formula | C7H12Cl2N4O |
| Molecular Weight | 239.1 g/mol |
| IUPAC Name | 2-amino-4-(azetidin-3-yl)-1H-pyrimidin-6-one;dihydrochloride |
| Standard InChI | InChI=1S/C7H10N4O.2ClH/c8-7-10-5(1-6(12)11-7)4-2-9-3-4;;/h1,4,9H,2-3H2,(H3,8,10,11,12);2*1H |
| Standard InChI Key | GMUMCYUWGGQJSQ-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C2=CC(=O)NC(=N2)N.Cl.Cl |
| Canonical SMILES | C1C(CN1)C2=CC(=O)NC(=N2)N.Cl.Cl |
Introduction
Physical and Chemical Properties
Physical Characteristics
2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride appears as a crystalline solid under standard conditions. Its physical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 239.10 g/mol | |
| Molecular Formula | C7H12Cl2N4O | |
| Solubility | Soluble in water |
Chemical Stability
The dihydrochloride salt form significantly improves the compound's chemical stability by reducing its susceptibility to hydrolysis and oxidation in aqueous environments. This property is particularly advantageous for its use in medicinal chemistry applications.
Spectroscopic Data
Spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) are commonly employed to characterize this compound. These methods confirm the presence of functional groups such as amino (-NH₂), hydroxyl (-OH), and azetidine moieties.
Synthesis Pathways
General Synthetic Route
The synthesis of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride involves multiple steps starting from basic pyrimidine precursors such as 2-amino-4-hydroxypyrimidine or its derivatives. The azetidine ring is introduced through reactions with azetidine-based intermediates under controlled conditions.
Reaction Conditions
Typical reaction conditions include:
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Solvents such as acetonitrile or dimethylformamide (DMF).
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Catalysts like palladium or copper salts to facilitate coupling reactions.
Purification Techniques
The final product is purified using recrystallization from ethanol or methanol solutions, followed by drying under vacuum conditions to yield the dihydrochloride salt form .
Biological Significance
Mechanism of Action
The mechanism of action for 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride primarily involves its interaction with biological targets such as enzymes or receptors that play critical roles in cellular processes. The azetidine moiety may enhance binding affinity by forming hydrogen bonds or hydrophobic interactions with active sites on proteins.
Applications in Medicinal Chemistry
Drug Development
The unique structure of 2-Amino-6-(azetidin-3-yl)pyrimidin-4-ol dihydrochloride makes it a promising candidate for drug development:
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Antimicrobial Agents: Its ability to disrupt bacterial enzyme functions could lead to novel antibiotics .
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Antiviral Therapies: The compound's interaction with viral replication machinery offers potential for antiviral drug design .
Organic Synthesis
As a building block in organic synthesis, this compound can be used to construct more complex molecules with enhanced biological activity or novel chemical properties .
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